Indisetron hydrochloride

Descripción general

Descripción

Indisetron Hydrochloride (trade name Sinseron) is a drug used for prophylaxis of chemotherapy-induced nausea and vomiting . It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004 . It acts on the serotonin receptors in the brain .

Molecular Structure Analysis

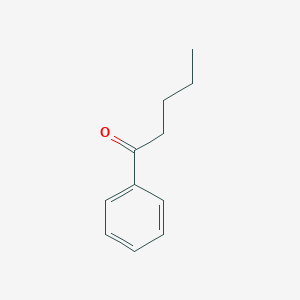

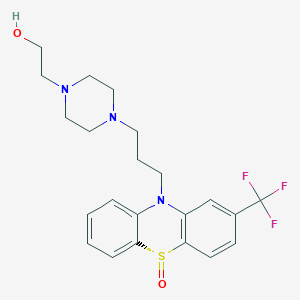

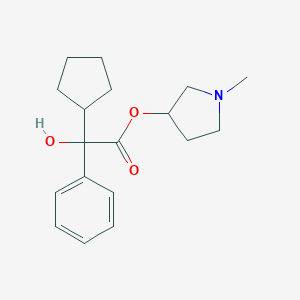

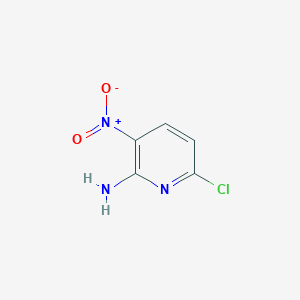

This compound has a molecular formula of C17H25Cl2N5O . Its structure includes a bicyclic ring system, an indazole group, and an amide group .Aplicaciones Científicas De Investigación

1. Chemotherapy-Induced Nausea and Vomiting Management

Indisetron hydrochloride, an oral 5-HT3 receptor antagonist, has been shown to be effective and safe for managing nausea and vomiting caused by chemotherapy in gynecologic and lung cancer patients. Clinical trials have demonstrated high rates of complete inhibition of vomiting and nausea post-chemotherapy, with minimal adverse events, suggesting its usefulness as a prophylactic agent in these scenarios (Ushijima et al., 2008), (Iritani et al., 2009).

2. Comparative Effectiveness with Other Anti-Emetic Agents

This compound has been compared to other 5-HT3 receptor antagonists like ondansetron and granisetron. It shows similar or greater effectiveness against chemotherapy-induced nausea and vomiting, indicating its potential as a superior choice in certain cases. These comparisons were made in the context of various cancer treatments (Tsukagoshi, 2005).

3. Dosing and Administration Studies

Research exploring the optimal dosing period for indisetron tablets during chemotherapy, such as modified FOLFOX6 treatment for colorectal cancer, showed that both 1- and 3-day regimens were feasible for preventing nausea and vomiting. This highlights the flexibility and efficacy of this compound in varying dosing schedules (Nakatsumi et al., 2013), (Yuki et al., 2011).

4. Potential Use in Treating CPT-11 Induced Diarrhea

This compound was also found effective against CPT-11-induced diarrhea, suggesting its utility beyond antiemetic properties. This was observed in a case where it improved diarrhea when administered during chemotherapy (Kanbe & Osada, 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYCUQMOCJHRJC-MLOZCBHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160472-97-9 | |

| Record name | Indisetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)